

Application Note: Analysis of Carpropamid Residue in Crops by HPLC-DAD/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Carpropamid**

Cat. No.: **B013017**

[Get Quote](#)

Abstract

This application note provides a detailed methodology for the determination of **Carpropamid** residues in various agricultural commodities using High-Performance Liquid Chromatography with Diode-Array Detection and Mass Spectrometry (HPLC-DAD/MS). The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with validation data. This method is suitable for researchers, scientists, and professionals in drug development and food safety for the accurate quantification of **Carpropamid** residues in diverse crop matrices.

Introduction

Carpropamid is a fungicide widely used in agriculture to protect crops from various fungal diseases. Its application necessitates the development of reliable and sensitive analytical methods to monitor its residues in food products to ensure consumer safety and compliance with regulatory limits. This document outlines a robust HPLC-DAD/MS method for the analysis of **Carpropamid** in crops like Korean cabbage, apple, brown rice, and green pepper. The methodology includes a traditional extraction and cleanup procedure, as well as notes on the alternative QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation approach.

Experimental Protocols

Sample Preparation (Traditional Method)

This protocol is based on the established method for **Carpropamid** analysis in various agricultural commodities.[1][2]

a. Homogenization:

- Weigh a representative portion of the crop sample.
- Homogenize the sample to a uniform consistency.

b. Extraction:

- Take a 50 g subsample of the homogenized material.
- Add 100 mL of acetone and shake vigorously for 1 hour.
- Filter the extract through a Büchner funnel with filter paper.
- Rinse the flask and the solid residue with an additional 50 mL of acetone and filter.
- Combine the filtrates in a separatory funnel.

c. Liquid-Liquid Partitioning:

- To the combined acetone extract, add 50 mL of dichloromethane and 500 mL of a 10% NaCl solution.
- Shake the funnel for 5 minutes and allow the layers to separate.
- Drain the lower organic (dichloromethane) layer into a flask.
- Repeat the partitioning of the aqueous layer twice more with 50 mL of dichloromethane each time.
- Combine all the dichloromethane extracts.

d. Drying and Concentration:

- Pass the combined organic extract through anhydrous sodium sulfate to remove any residual water.

- Concentrate the extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

e. Clean-up (Florisil Column Chromatography):

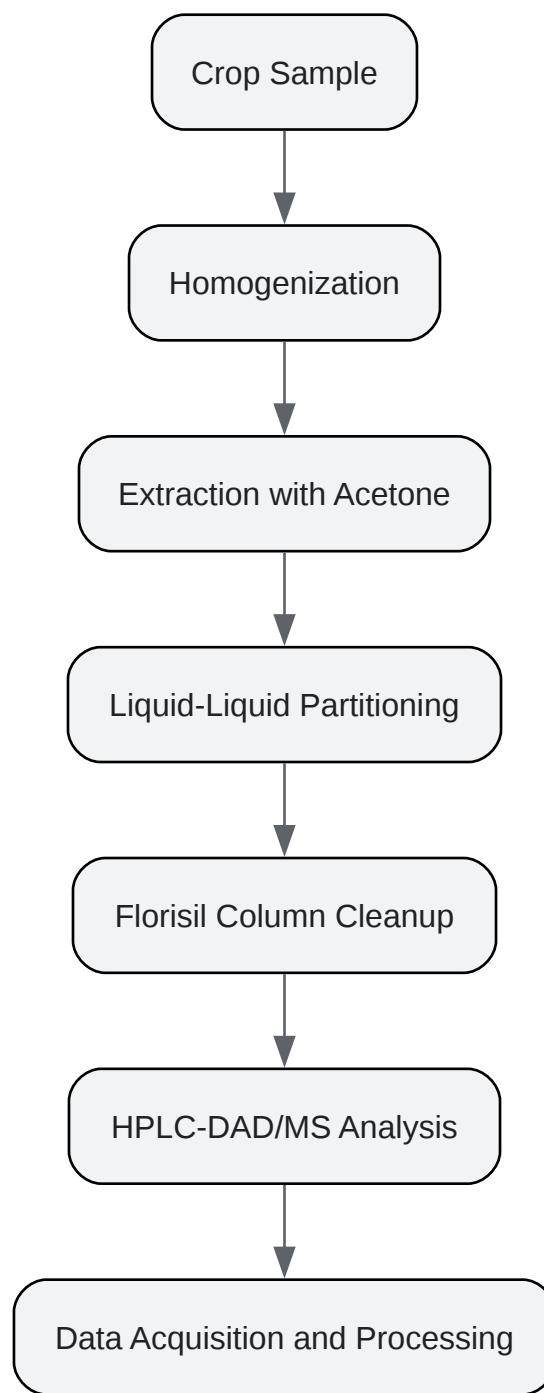
- Prepare a Florisil solid-phase extraction (SPE) column.
- Pre-condition the column with n-hexane.
- Dissolve the residue from the concentration step in a small volume of an appropriate solvent (e.g., dichloromethane/n-hexane).
- Load the sample onto the Florisil column.
- Elute the column with a suitable solvent mixture to separate **Carpropamid** from matrix interferences.
- Collect the eluate containing **Carpropamid**.
- Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for HPLC analysis (e.g., acetonitrile/water).

HPLC-DAD/MS Analysis

a. Chromatographic Conditions:

Parameter	Value
HPLC System:	Agilent 1200 series or equivalent
Column:	C8 or C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A:	Water with 0.1% formic acid
Mobile Phase B:	Acetonitrile with 0.1% formic acid
Gradient Program:	Time (min)
0	
15	
20	
20.1	
25	
Flow Rate:	0.8 mL/min
Column Temperature:	40 °C
Injection Volume:	10 µL
DAD Wavelength:	220 nm [1] [2]

b. Mass Spectrometry Conditions:


Parameter	Value
Mass Spectrometer:	Triple Quadrupole Mass Spectrometer
Ionization Mode:	Electrospray Ionization (ESI), Positive
Precursor Ion (m/z):	334.0
Product Ions (m/z):	138.9 (Quantifier), 103.0 (Qualifier)
Collision Energy (eV):	Optimization required by the user, typical starting values are between 15-30 eV.
Dwell Time:	200 ms

Quantitative Data Summary

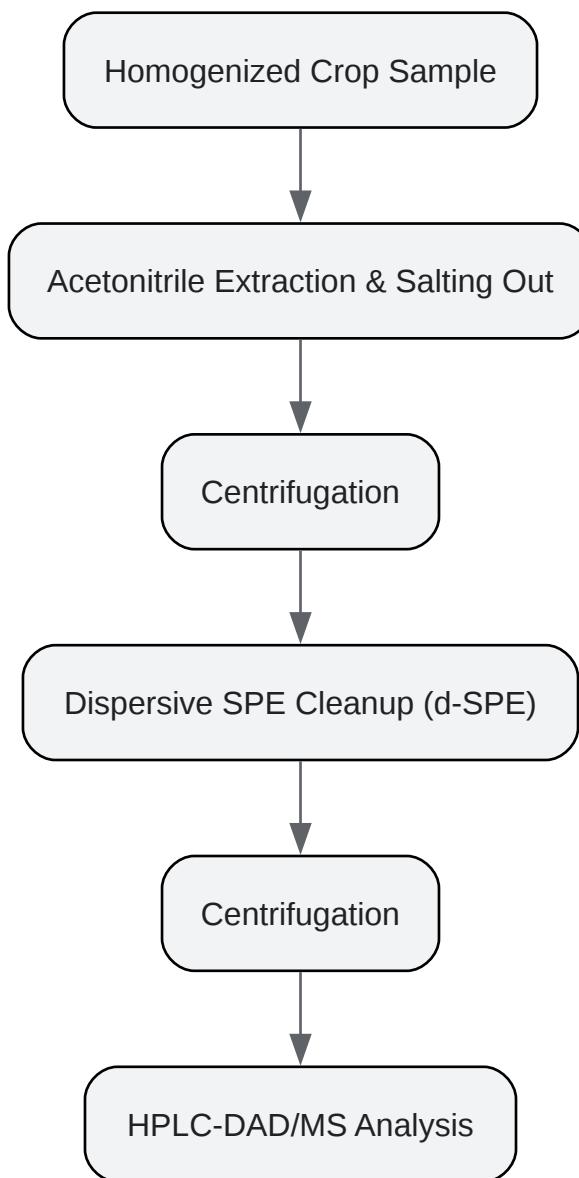
The following table summarizes the validation data for the **Carpropamid** residue analysis method in various crops.

Crop Matrix	Method Limit of Quantification (MLOQ) (mg/kg)	Fortification Levels (mg/kg)	Average Recovery (%)	Relative Standard Deviation (RSD) (%)
Korean Cabbage	0.02[1][2]	0.02, 0.2, 2.0[1][2]	84-112[1][2]	<10[1][2]
Apple	0.02[1][2]	0.02, 0.2, 2.0[1][2]	84-112[1][2]	<10[1][2]
Brown Rice	0.02[1][2]	0.02, 0.2, 2.0[1][2]	84-112[1][2]	<10[1][2]
Green Pepper	0.02[1][2]	0.02, 0.2, 2.0[1][2]	84-112[1][2]	<10[1][2]

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **Carpropamid** residue analysis.


Alternative Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that has become popular for multi-residue pesticide analysis in food matrices. It involves a simple extraction and cleanup process.

QuEChERS Protocol Outline

- Homogenization: Homogenize the crop sample as described previously.
- Extraction and Partitioning:
 - Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add an appropriate volume of water (for dry commodities) and acetonitrile.
 - Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.
 - Shake vigorously and centrifuge.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Take an aliquot of the acetonitrile supernatant.
 - Transfer it to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) and magnesium sulfate. PSA removes organic acids and other interferences.
 - Vortex and centrifuge.
- Analysis: The final supernatant can be directly injected into the HPLC-DAD/MS system after filtration.

QuEChERS Workflow Diagram

[Click to download full resolution via product page](#)

Caption: QuEChERS sample preparation workflow.

Conclusion

The HPLC-DAD/MS method described in this application note is a reliable and sensitive approach for the routine analysis of **Carpropamid** residues in a variety of crop samples. The traditional extraction and cleanup method provides good recoveries and precision. For laboratories looking for a higher throughput and more environmentally friendly option, the

QuEChERS method is a highly effective alternative. Proper validation of the chosen method in the specific crop matrix of interest is crucial for ensuring accurate and reliable results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Multi-residue pesticides analysis in water samples using reverse phase high performance liquid chromatography (RP-HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Analysis of Carpropamid Residue in Crops by HPLC-DAD/MS]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b013017#hplc-dad-ms-method-for-carpropamid-residue-analysis-in-crops>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com